molecular formula C11H18O B160753 (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one CAS No. 137143-75-0

(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one

Cat. No. B160753
M. Wt: 166.26 g/mol
InChI Key: UPTVLASMUHEWDH-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one, also known as menthone, is a naturally occurring terpene found in various essential oils such as peppermint, eucalyptus, and pennyroyal. It has been widely used in the food, fragrance, and pharmaceutical industries due to its unique aroma and flavor. In recent years, menthone has gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Menthone has also been shown to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain.

Biochemical And Physiological Effects

Menthone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Menthone has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have insecticidal properties against various pests.

Advantages And Limitations For Lab Experiments

Menthone has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds. It also has a unique aroma and flavor, making it easy to detect in experiments. However, (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one. One area of interest is its potential use as an anti-cancer agent. Studies have shown that (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential use as an insecticide in agriculture. Menthone has been shown to have insecticidal properties against various pests, but more research is needed to determine its effectiveness and safety in agricultural settings. Finally, more research is needed to fully understand the mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one and its potential therapeutic applications.

Synthesis Methods

Menthone can be synthesized through the oxidation of menthol, which is obtained from the essential oils of mint plants. The oxidation process can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, or hydrogen peroxide. The yield and purity of the synthesized (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one depend on the reaction conditions and the choice of oxidizing agent.

Scientific Research Applications

Menthone has been studied for its potential therapeutic properties in various scientific fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and anti-cancer agent. Menthone has also been shown to have antimicrobial and insecticidal properties, making it a potential candidate for use in the agricultural industry.

properties

CAS RN

137143-75-0

Product Name

(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(1R,6S)-6-propan-2-ylbicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C11H18O/c1-8(2)11-6-3-4-10(12)9(11)5-7-11/h8-9H,3-7H2,1-2H3/t9-,11-/m0/s1

InChI Key

UPTVLASMUHEWDH-ONGXEEELSA-N

Isomeric SMILES

CC(C)[C@@]12CCCC(=O)[C@@H]1CC2

SMILES

CC(C)C12CCCC(=O)C1CC2

Canonical SMILES

CC(C)C12CCCC(=O)C1CC2

synonyms

Bicyclo[4.2.0]octan-2-one, 6-(1-methylethyl)-, (1R,6S)-rel- (9CI)

Origin of Product

United States

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